molecular formula C10H14Cl3N3O B3239357 2,4-dichloro-5-{[(pyrrolidin-2-yl)methoxy]methyl}pyrimidine hydrochloride CAS No. 1420871-79-9

2,4-dichloro-5-{[(pyrrolidin-2-yl)methoxy]methyl}pyrimidine hydrochloride

Cat. No.: B3239357
CAS No.: 1420871-79-9
M. Wt: 298.6 g/mol
InChI Key: JZSYCEXCKKJKHC-UHFFFAOYSA-N
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Description

2,4-dichloro-5-{[(pyrrolidin-2-yl)methoxy]methyl}pyrimidine hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-{[(pyrrolidin-2-yl)methoxy]methyl}pyrimidine hydrochloride typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with pyrrolidine derivatives. The process begins with the preparation of 2,4-dichloro-5-fluoropyrimidine, which is then reacted with pyrrolidine under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-{[(pyrrolidin-2-yl)methoxy]methyl}pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrrolidine N-oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-{[(pyrrolidin-2-yl)methoxy]methyl}pyrimidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-5-{[(pyrrolidin-2-yl)methoxy]methyl}pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the pyrrolidine moiety enhances its biological activity and makes it a valuable compound for drug development .

Properties

IUPAC Name

2,4-dichloro-5-(pyrrolidin-2-ylmethoxymethyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O.ClH/c11-9-7(4-14-10(12)15-9)5-16-6-8-2-1-3-13-8;/h4,8,13H,1-3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSYCEXCKKJKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COCC2=CN=C(N=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420871-79-9
Record name Pyrimidine, 2,4-dichloro-5-[(2-pyrrolidinylmethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420871-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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